Product packaging for DE(isopropyl)desfesoterodine(Cat. No.:CAS No. 194482-42-3)

DE(isopropyl)desfesoterodine

Cat. No.: B1670210
CAS No.: 194482-42-3
M. Wt: 299.4 g/mol
InChI Key: CCZYBOXFQXWQIF-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Fesoterodine (B1237170) and its Therapeutic Application

Fesoterodine, marketed under brand names like Toviaz, is a medication primarily prescribed for the treatment of overactive bladder (OAB). patsnap.commayoclinic.org This condition is characterized by symptoms such as urinary urgency, frequency, and urge incontinence. patsnap.commhmedical.commedlineplus.gov Fesoterodine belongs to a class of drugs known as antimuscarinics. patsnap.com The therapeutic action of fesoterodine is to act as a competitive antagonist of muscarinic receptors, particularly the M3 subtype, which are abundant in the bladder's detrusor muscle. patsnap.com By blocking the action of acetylcholine (B1216132) on these receptors, fesoterodine helps to relax the bladder muscle, thereby increasing its capacity and reducing the symptoms of OAB. patsnap.commhmedical.compatsnap.com

The Prodrug Concept and Metabolism of Fesoterodine to Desfesoterodine (B916)

Fesoterodine is a prodrug, meaning it is administered in an inactive form and is then converted into its active metabolite within the body. patsnap.compatsnap.comwikipedia.org This conversion is a key feature of its design. Upon oral administration, fesoterodine is rapidly and extensively hydrolyzed by non-specific esterases in the plasma to its active form, desfesoterodine, also known as 5-hydroxymethyl tolterodine (B1663597) (5-HMT). patsnap.comwikipedia.orgnih.govsmw.ch This metabolic activation is not dependent on the cytochrome P450 (CYP) enzyme system, which can lead to more consistent plasma levels of the active compound across different individuals. nih.gov The prodrug approach was specifically chosen to ensure the systemic bioavailability of 5-HMT. nih.govncats.io

Identification of DE(isopropyl)desfesoterodine as a Metabolite of Desfesoterodine/Tolterodine

Following its formation, desfesoterodine (5-HMT) undergoes further metabolism. One of the identified metabolites is this compound. ncats.io This compound is also a metabolite of tolterodine, another antimuscarinic agent used for OAB. ncats.iodrugbank.com Tolterodine is metabolized in the liver via two primary pathways: oxidation of the 5-methyl group, catalyzed by CYP2D6, to form 5-HMT (desfesoterodine), and N-dealkylation, predominantly catalyzed by CYP3A enzymes. nih.govnih.govscialert.net this compound is formed through the N-dealkylation of desfesoterodine. nih.govscialert.net Another related metabolite is DE(isopropyl)tolterodine-5-carboxylic acid, also known as carboxy-N-desisopropyl desfesoterodine, which is a metabolite of fesoterodine. ontosight.aipharmgkb.org

Interactive Data Table: Key Compounds in the Metabolic Pathway

Compound NameAlias/Alternate NameRole in Pathway
FesoterodineToviazProdrug
Desfesoterodine5-hydroxymethyl tolterodine (5-HMT)Active metabolite of Fesoterodine and Tolterodine
TolterodineDetrolParent drug, metabolized to Desfesoterodine
This compound N-DESISOPROPYL DESFESOTERODINEMetabolite of Desfesoterodine and Tolterodine
DE(isopropyl)tolterodine-5-carboxylic acidcarboxy-N-desisopropyl desfesoterodineMetabolite of Fesoterodine

Significance of Metabolite Characterization in Drug Development and Pharmacovigilance

The identification and characterization of metabolites like this compound are of paramount importance in the drug development process for several reasons.

Understanding Pharmacological Activity: Metabolites are not always inactive; they can possess their own pharmacological effects, which may be similar to, different from, or even contrary to the parent drug. allucent.comwuxiapptec.com Early identification of active metabolites is crucial for understanding the complete therapeutic profile of a drug and for optimizing drug design. wuxiapptec.comtandfonline.com

Assessing Safety and Toxicity: Metabolites can sometimes be responsible for adverse drug reactions or toxicity. allucent.comnih.gov Regulatory agencies like the FDA recommend nonclinical safety testing for any metabolite that has an exposure greater than 10% of the total drug-related material at steady state in humans. allucent.com Identifying potentially reactive or toxic metabolites early allows for timely safety assessments and can prevent later-stage drug development failures. wuxiapptec.comtandfonline.com

Explaining Pharmacokinetic Variability: The metabolic pathways of a drug can vary between individuals due to genetic differences in metabolic enzymes (e.g., CYP2D6 polymorphism affecting tolterodine metabolism). nih.gov Characterizing metabolites helps to understand these variations and their clinical implications.

Informing Drug-Drug Interactions: Understanding the enzymes responsible for metabolite formation (e.g., CYP3A4 for N-dealkylation) is critical for predicting and managing potential drug-drug interactions. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO2 B1670210 DE(isopropyl)desfesoterodine CAS No. 194482-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)-2-[(1R)-1-phenyl-3-(propan-2-ylamino)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-14(2)20-11-10-17(16-6-4-3-5-7-16)18-12-15(13-21)8-9-19(18)22/h3-9,12,14,17,20-22H,10-11,13H2,1-2H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZYBOXFQXWQIF-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194482-42-3
Record name DE(isopropyl)desfesoterodine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194482423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DE(ISOPROPYL)DESFESOTERODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23N5W2H7L4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Strategies for De Isopropyl Desfesoterodine

Synthetic Routes to Desfesoterodine (B916) and Related Intermediates

Desfesoterodine, chemically known as (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, is the principal active metabolite of fesoterodine (B1237170). wikipedia.orgnih.gov The synthesis of desfesoterodine is a critical precursor step for obtaining DE(isopropyl)desfesoterodine. Several synthetic pathways to desfesoterodine and its key intermediates have been developed.

One common approach involves the preparation of racemic 2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, which is then subjected to chiral resolution to isolate the desired (R)-enantiomer. nih.govgoogle.com An alternative strategy focuses on the stereoselective synthesis of the chiral intermediate (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methylphenol, which can then be converted to desfesoterodine. google.com

Key intermediates in these synthetic routes often include compounds like 6-methyl-4-phenyl-3,4-dihydrocoumarin. google.com The synthesis of fesoterodine itself, from which desfesoterodine is derived, often starts from this coumarin derivative. The process typically involves a reaction with diisopropylamine to introduce the amino side chain. google.com

The table below summarizes some of the key intermediates and their roles in the synthesis of desfesoterodine.

Intermediate CompoundRole in Synthesis
6-methyl-4-phenyl-3,4-dihydrocoumarinStarting material for building the core structure.
(R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methylphenolChiral intermediate that can be hydroxylated to form desfesoterodine.
Racemic 2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenolPrecursor that requires chiral resolution to obtain the desired (R)-enantiomer.
Isobutyryl chlorideReagent used to convert desfesoterodine to fesoterodine. google.com

Targeted Synthesis of this compound for Research Purposes

This compound, or (R)-2-(3-(isopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, is a metabolite of fesoterodine. mdpi.com Its targeted synthesis for research purposes would logically start from the readily available precursor, desfesoterodine. The key transformation is the removal of one of the isopropyl groups from the tertiary amine of desfesoterodine.

The N-dealkylation of tertiary amines is a well-established transformation in organic synthesis. researchgate.net Several methods could be explored for the selective N-deisopropylation of desfesoterodine. These methods often involve the reaction of the tertiary amine with various reagents to form an intermediate that can be subsequently cleaved to yield the secondary amine.

Potential de-isopropylation strategies include:

Reaction with Chloroformates: Reagents such as vinyl chloroformate or α-chloroethyl chloroformate are known to react with tertiary amines to form carbamate intermediates. These intermediates can then be hydrolyzed to yield the corresponding secondary amine. researchgate.net

Oxidative Dealkylation: Electrochemical methods have been shown to be effective for the N-dealkylation of fesoterodine, suggesting their potential applicability to desfesoterodine. researchgate.net This approach can mimic metabolic oxidation pathways.

Catalytic Methods: Certain metal catalysts have been shown to promote the N-dealkylation of amines.

The choice of method would depend on factors such as selectivity for removing only one isopropyl group, reaction conditions, and compatibility with the other functional groups present in the desfesoterodine molecule, particularly the phenolic and benzylic hydroxyl groups.

Stereochemical Considerations in Synthesis

The biological activity of desfesoterodine and its derivatives is highly dependent on their stereochemistry. The desired enantiomer is the (R)-isomer. Therefore, controlling the stereochemistry at the chiral center is of paramount importance during the synthesis.

Two primary strategies are employed to obtain the enantiomerically pure (R)-desfesoterodine:

Chiral Resolution: This involves the synthesis of a racemic mixture of desfesoterodine followed by separation of the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid, which can then be separated by crystallization. google.com

Asymmetric Synthesis: This approach aims to create the desired stereocenter selectively from the outset. This can involve the use of chiral catalysts or chiral auxiliaries to direct the formation of the (R)-enantiomer of a key intermediate.

The enantiomeric purity of the final product and intermediates is typically determined using chiral high-performance liquid chromatography (HPLC). jddtonline.info

Impurity Profiling and Control in Synthetic Preparations

Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety and efficacy of the final product. researchgate.netveeprho.com During the synthesis of this compound, impurities can arise from starting materials, intermediates, by-products of the reaction, and degradation products.

Potential impurities in the synthesis of this compound could include:

Unreacted Starting Material: Residual desfesoterodine.

Over-dealkylation Product: The primary amine resulting from the removal of both isopropyl groups.

Isomeric Impurities: Positional isomers that may form during the synthesis of the core structure.

Reagent-related Impurities: By-products from the de-isopropylation reagent.

Degradation Products: Oxidation or other degradation products of desfesoterodine or this compound.

Analytical techniques such as HPLC and mass spectrometry are essential for the detection, identification, and quantification of these impurities. researchgate.net The development of a robust analytical method is crucial for controlling the impurity profile of synthetic batches of this compound.

The table below lists some known impurities related to fesoterodine and desfesoterodine, which could also be relevant in the synthesis of this compound.

Impurity NamePotential Source
N-Desisopropyl DesfesoterodineThe target compound itself, but also a known impurity in fesoterodine synthesis.
Des-N,N-diisopropyl tolterodine (B1663597)A degradation product of tolterodine, structurally related to this compound. nih.gov
Fesoterodine aldehyde impurityAn oxidation by-product.
Alkylated and dealkylated derivativesSide products from the alkylation and dealkylation steps. veeprho.com

Metabolic Pathways and Biotransformation of De Isopropyl Desfesoterodine

Enzymatic De-isopropylation Mechanisms

The formation of DE(isopropyl)desfesoterodine from its immediate precursor, desfesoterodine (B916), occurs via N-dealkylation. This specific reaction involves the removal of one of the two isopropyl groups from the nitrogen atom of the diisopropylamino moiety. Research on the structurally related compound tolterodine (B1663597) has demonstrated that the N-dealkylation pathway is catalyzed by CYP3A enzymes. nih.gov Specifically, CYP3A4 is identified as the primary enzyme responsible for cleaving the isopropyl group from the nitrogen, which would result in the formation of a volatile metabolite, acetone (B3395972), and the N-dealkylated product. nih.gov This enzymatic mechanism is the direct pathway leading to the generation of this compound from desfesoterodine. While the majority of oxidative metabolic reactions are mediated by the CYP superfamily, other enzyme systems can play a role in xenobiotic metabolism, though CYP3A is central to this specific dealkylation. nih.gov

Role of Cytochrome P450 Enzymes and Other Metabolic Systems

The metabolic fate of desfesoterodine is governed by two equally prominent hepatic pathways involving cytochrome P450 enzymes. nih.gov The two main isoforms responsible for its clearance are CYP2D6 and CYP3A4. hres.canih.govmdpi.com

CYP3A4: This enzyme mediates the other major metabolic pathway for desfesoterodine. nih.govhres.ca As detailed previously, CYP3A4 is crucial for the N-dealkylation reaction that produces this compound. nih.govnih.gov

The involvement of these dual CYP pathways in the elimination of desfesoterodine means that the impairment of one pathway can be compensated for by the other. This multi-faceted elimination process, which also includes direct renal excretion of unchanged desfesoterodine, contributes to a more consistent pharmacokinetic profile compared to drugs reliant on a single metabolic enzyme. researchgate.netnih.gov

Enzyme/SystemRole in Metabolic PathwayReference
Non-specific Esterases Hydrolyze the prodrug fesoterodine (B1237170) to desfesoterodine (5-HMT). smw.chresearchgate.netnih.gov
CYP2D6 Metabolizes tolterodine to desfesoterodine; also a primary pathway for the subsequent metabolism of desfesoterodine. nih.govnih.govhres.ca
CYP3A4 A primary pathway for the metabolism of desfesoterodine, specifically catalyzing the N-dealkylation (de-isopropylation) to form this compound. nih.govhres.canih.gov

In Vitro Metabolic Studies of Desfesoterodine and Related Compounds

In vitro systems are crucial for elucidating the specific enzymes and pathways involved in drug metabolism. These models allow for the study of biotransformation in a controlled environment, free from the complex physiological variables of in vivo studies.

Studies utilizing pooled human liver microsomes (pHLMs) and primary hepatocytes are standard methods for investigating hepatic metabolism. nih.govnih.gov Research on tolterodine, the parent compound that shares the same active metabolite (desfesoterodine), has been conducted using both mouse and human liver microsomes, as well as mouse primary hepatocytes. nih.gov These in vitro incubations confirmed that CYP3A enzymes are the primary catalysts for the metabolic activation of tolterodine, leading to the formation of a reactive quinone methide intermediate. nih.gov The use of ketoconazole, a potent CYP3A inhibitor, significantly reduced the formation of metabolites in these systems, further cementing the role of this enzyme. nih.gov Such studies demonstrate that liver microsomes provide a robust model for identifying the key enzymes, like CYP3A4, responsible for specific metabolic steps such as N-dealkylation. nih.govdundee.ac.uk

In Vivo Metabolic Fate and Excretion

Following the administration of fesoterodine in humans, it is converted to desfesoterodine, which is then metabolized into several inactive downstream metabolites, including the carboxy, carboxy-N-desisopropyl, and N-desisopropyl (this compound) metabolites. nih.govhres.ca

Comparative Metabolism with Parent Compounds and Other Metabolites

The metabolic generation of this compound is a downstream event in a cascade that begins with either fesoterodine or tolterodine. The initial metabolic activation of these two parent compounds differs significantly.

Fesoterodine: Acts as a prodrug and is converted to desfesoterodine by non-specific esterases throughout the body, a process independent of the CYP450 system. researchgate.netresearchgate.net This leads to a more consistent and genotype-independent exposure to the active moiety, desfesoterodine. researchgate.net

Tolterodine: Is directly metabolized by CYP2D6 in the liver to form desfesoterodine. nih.gov This makes the formation of the active metabolite dependent on an individual's CYP2D6 genotype. nih.gov

Once desfesoterodine is formed from either precursor, its subsequent metabolism is identical, involving the dual pathways of CYP2D6 and CYP3A4. nih.govhres.ca This leads to a common set of inactive metabolites.

Metabolic Cascade Summary:

Fesoterodine → (via Esterases) → Desfesoterodine

Tolterodine → (via CYP2D6) → Desfesoterodine

Desfesoterodine → (via CYP3A4) → This compound (SPM 7789)

Desfesoterodine → (via other pathways) → Carboxy metabolite (SPM 5509), Carboxy-N-desisopropyl metabolite (SPM 7790) nih.gov

The table below presents comparative pharmacokinetic data for desfesoterodine and its metabolites from a study in healthy subjects versus those with moderate hepatic cirrhosis after a single dose of fesoterodine. nih.gov

CompoundParameterHealthy Subjects (Mean)Hepatic Cirrhosis Subjects (Mean)Fold Change (Cirrhosis vs. Healthy)
Desfesoterodine (5-HMT) AUC (nmol·h/L)100.3216.3~2.2
Cmax (nmol/L)16.322.8~1.4
This compound (SPM 7789) AUC (nmol·h/L)26.155.4~2.1
Cmax (nmol/L)2.54.3~1.7
Carboxy Metabolite (SPM 5509) AUC (nmol·h/L)102.050.1~0.5
Cmax (nmol/L)11.25.8~0.5
Carboxy-N-desisopropyl Metabolite (SPM 7790) AUC (nmol·h/L)13.97.6~0.5
Cmax (nmol/L)1.10.6~0.5

AUC: Area under the plasma concentration-time curve. Cmax: Maximum observed plasma concentration.


Pharmacological and Biological Activities of De Isopropyl Desfesoterodine

Assessment of Muscarinic Receptor Binding and Selectivity

Desfesoterodine (B916) is a potent muscarinic receptor antagonist with a high binding affinity, exhibiting a KB value of 0.84 nM. medchemexpress.commedchemexpress.comtargetmol.com Radioligand binding studies conducted in Chinese hamster ovary (CHO) cell lines genetically engineered to express human muscarinic receptor subtypes (M1-M5) have shown that desfesoterodine does not possess significant selectivity for any single subtype. medchemexpress.com

Despite its lack of subtype selectivity, desfesoterodine demonstrates a significant degree of tissue selectivity. Research comparing its binding affinity in different human tissues has revealed a greater affinity for muscarinic receptors in the bladder (mucosa and detrusor muscle) compared to those in the parotid gland. nih.govnih.gov This suggests a pharmacological preference for the urinary tract over salivary glands, which is a key aspect of its clinical profile. nih.gov In rat models, the in vitro binding affinity of 5-HMT was found to be similar across various tissues, including the detrusor muscle, urothelium, and submaxillary gland. nih.gov However, following administration of the parent drug fesoterodine (B1237170), the duration of receptor binding was longer in the bladder than in other organs like the submaxillary gland, heart, and lung. nih.gov

ParameterValueReceptor TypeReference
KB (Binding Affinity Constant)0.84 nMMuscarinic Receptors (General) medchemexpress.commedchemexpress.comtargetmol.com
Table 1: General Muscarinic Receptor Binding Affinity of Desfesoterodine.
TissueRelative AffinitySpeciesReference
Bladder (Mucosa & Detrusor)HigherHuman nih.govnih.gov
Parotid GlandLowerHuman nih.govnih.gov
Table 2: Tissue Selectivity of Desfesoterodine in Human Tissues.

In Vitro Functional Assays for Receptor Antagonism

The antagonist properties of desfesoterodine at muscarinic receptors have been confirmed through in vitro functional assays. medchemexpress.com In studies using isolated guinea-pig urinary bladder strips, desfesoterodine was shown to competitively inhibit contractions induced by the muscarinic agonist carbachol. medchemexpress.commedchemexpress.com This inhibition was concentration-dependent, demonstrating a clear antagonist effect at the tissue level. medchemexpress.com

The potency of this competitive antagonism is quantified by a pA2 value of 9.14. medchemexpress.commedchemexpress.com The pA2 value is a measure of the affinity of an antagonist for its receptor, with a higher value indicating greater potency. This finding confirms that desfesoterodine effectively blocks muscarinic receptor function in bladder smooth muscle.

Evaluation of Efficacy in Relevant Cellular Models

The characterization of desfesoterodine's interaction with muscarinic receptors has been conducted using specific cellular models. As previously mentioned, Chinese hamster ovary (CHO) cell lines that are engineered to express individual human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) have been instrumental. medchemexpress.com Radioligand binding assays performed on these cells established the compound's high affinity for all five subtypes but did not show selectivity for any particular one. medchemexpress.com These cellular models are crucial for determining the fundamental binding characteristics of the compound at a molecular level, providing the basis for understanding its broader physiological effects.

Potential Contribution to Overall Pharmacodynamic Profile

Fesoterodine is an inactive prodrug that requires metabolic activation to exert its therapeutic effect. researchgate.netnih.gov It is rapidly and completely hydrolyzed by non-specific esterases in the plasma to form desfesoterodine (5-HMT). researchgate.netnih.gov This conversion is the critical step for pharmacological activity, as desfesoterodine is the sole active principle of fesoterodine. drugbank.comnih.gov

Investigation of Off-target Activities and Receptor Interactions

Desfesoterodine is characterized as a selective muscarinic receptor antagonist. medchemexpress.com This selectivity primarily refers to its targeted action on the muscarinic receptor family, which mediates its therapeutic effects on bladder function. drugbank.com The available scientific literature focuses extensively on its high-affinity binding to and antagonism of M1-M5 receptors. While this establishes its primary mechanism of action, comprehensive screening data detailing its potential interactions with a broad range of other, unrelated "off-target" receptors (such as adrenergic, serotonergic, or dopaminergic receptors) is not extensively detailed in the cited sources. The characterization as "selective" implies that its activity at non-muscarinic sites is not significant at therapeutic concentrations, though specific data from wide-ranging receptor panels are not provided.

Central Nervous System Activity and Blood-Brain Barrier Permeability

The potential for central nervous system (CNS) side effects is a consideration for antimuscarinic agents. However, desfesoterodine exhibits very low permeability across the blood-brain barrier (BBB). nih.gov Studies in rats have shown that after administration, binding of the compound to muscarinic receptors in the cerebral cortex is minimal to non-existent. nih.gov

The low CNS penetration of desfesoterodine is, in part, mechanistic. The compound has been identified as a substrate for P-glycoprotein (P-gp), an active efflux transporter protein located on the luminal surface of the endothelial cells that form the BBB. nih.govmdpi.com P-glycoprotein functions as a "gatekeeper," actively pumping a wide variety of substrates out of the brain and back into the bloodstream, thereby limiting their CNS exposure. nih.govmdpi.com This active efflux mechanism is a key reason for the low brain distribution and minimal CNS muscarinic receptor occupancy observed with desfesoterodine.

Analytical Method Development and Validation for De Isopropyl Desfesoterodine

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating DE(isopropyl)desfesoterodine from endogenous components in complex biological samples and from other related metabolites. The choice of technique depends on the analyte's physicochemical properties, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most widely used technique for the quantification of fesoterodine (B1237170) and its metabolites, including this compound. tmc.eduresearchgate.netnih.gov Reversed-phase HPLC is typically employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.

A stability-indicating HPLC method for fesoterodine and its related substances has been developed using a C18 column with gradient elution. derpharmachemica.comsemanticscholar.org The mobile phase often consists of an aqueous component, like a phosphate (B84403) buffer or ammonium (B1175870) acetate (B1210297), and an organic modifier such as acetonitrile (B52724) or methanol. derpharmachemica.comnih.gov The pH of the aqueous phase is a critical parameter to optimize the retention and peak shape of the analyte. Detection is commonly achieved using UV spectrophotometry or, for higher sensitivity and selectivity, mass spectrometry. researchgate.netresearchgate.net

Table 1: Example HPLC Parameters for Analysis of Fesoterodine-Related Compounds

Parameter Condition
Column C18 monolithic column (100 mm × 4.6 mm) nih.gov
Mobile Phase Acetonitrile:Methanol:0.03 M Ammonium Acetate (pH 3.8) (30:15:55, v/v/v) nih.gov
Flow Rate 1.5 mL/min nih.gov
Detection UV at 208 nm nih.gov

| Column Temperature | 40 °C nih.gov |

This table is interactive. You can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile organic compounds (VOCs). nih.gov While this compound itself is not sufficiently volatile for direct GC analysis, this technique is invaluable for identifying and quantifying potential volatile metabolites that may arise from its biotransformation. For instance, the isopropyl group could potentially be metabolized to volatile compounds like acetone (B3395972) or isopropanol. nih.gov

In a typical GC-MS analysis, volatile compounds are separated in a capillary column (e.g., DB-624) and subsequently ionized and detected by a mass spectrometer. nih.govmdpi.com Headspace sampling is often used to extract volatile analytes from a liquid or solid matrix without injecting the non-volatile components. scienceopen.com The method offers high sensitivity and the ability to identify unknown compounds through their mass spectra. nih.gov

Mass Spectrometry for Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of metabolites. rfi.ac.ukscispace.com When coupled with liquid chromatography (LC-MS/MS), it provides high sensitivity and specificity for quantifying analytes in complex mixtures. nih.govsci-hub.se

For structural elucidation, high-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. scispace.com Tandem mass spectrometry (MS/MS) experiments involve the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern provides a fingerprint that is unique to the molecule's structure. taylorandfrancis.com

A validated LC-MS/MS method for fesoterodine utilized positive electrospray ionization (ESI) operating in multiple reaction monitoring (MRM) mode. nih.gov This approach monitors specific precursor-to-product ion transitions, greatly enhancing selectivity and sensitivity. nih.gov

Table 2: Example Mass Spectrometry Transitions for Fesoterodine Analysis

Compound Precursor Ion (m/z) Product Ion (m/z)
Fesoterodine 412.2 223.0

| Internal Standard (Manidipine) | 611.1 | 167.0 |

This table, based on data for the parent drug fesoterodine, illustrates the principle of MRM used in quantification. nih.gov It is interactive.

Sample Preparation Strategies from Biological Matrices

The primary goal of sample preparation is to extract this compound from the biological matrix (e.g., plasma, urine, or tissue), remove interfering substances like proteins and phospholipids, and concentrate the analyte before analysis. chromatographyonline.com

Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility. The choice of solvent is critical for achieving high recovery. For the analysis of 5-HMT (a primary metabolite of fesoterodine), a liquid-liquid extraction using hexane/ethyl acetate has been described. smw.ch

Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner extraction compared to PPT and LLE. It uses a solid sorbent packed in a cartridge to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. Mixed-mode cation-exchange SPE is often suitable for basic compounds like this compound. chromatographyonline.com

Optimized plasma sample preparation is critical for large-scale clinical studies to ensure robustness and high throughput. nih.gov

Validation Parameters: Selectivity, Sensitivity, Accuracy, Precision

Bioanalytical method validation is performed to demonstrate that the method is suitable for its intended purpose. ich.org The validation is conducted according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). researchgate.netscribd.comoutsourcedpharma.comkymos.com

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. outsourcedpharma.com

Sensitivity: This is defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Accuracy: The closeness of the measured value to the nominal or true value. It is typically expressed as the percentage of the nominal value.

Precision: The degree of agreement among a series of measurements from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range is established from the LLOQ to the upper limit of quantification (ULOQ).

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.

Matrix Effect: The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix. outsourcedpharma.com

Stability: The chemical stability of the analyte in the biological matrix under specific conditions for defined periods (e.g., freeze-thaw stability, short-term bench-top stability, long-term storage stability). kymos.com

Table 3: Summary of ICH M10 Bioanalytical Method Validation Parameters

Validation Parameter Description Acceptance Criteria (Typical for LC-MS)
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard. Response in blank samples should be <20% of LLOQ response.
Accuracy Closeness of mean test results to the true concentration. Within ±15% of the nominal value (±20% at LLOQ).
Precision (Repeatability & Intermediate) Scatter between a series of measurements. RSD or CV ≤15% (≤20% at LLOQ).
Calibration Curve At least 6 non-zero standards over the expected range. Correlation coefficient (r²) ≥ 0.99 is generally expected.

| Stability | Analyte stability under various storage and handling conditions. | Mean concentration should be within ±15% of the nominal concentration. |

This table provides a general summary based on ICH guidelines. ich.orgkymos.com It is interactive.

Application in Pharmacokinetic and Metabolic Studies

Validated bioanalytical methods are fundamental to pharmacokinetic (PK) and metabolic studies. tmc.edunih.gov By accurately measuring the concentration of this compound in biological fluids over time, key PK parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) can be determined. smw.ch

These data are essential for:

Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug, fesoterodine.

Establishing dose-exposure relationships. nih.gov

Assessing the impact of factors like genetic polymorphisms (e.g., in CYP2D6 enzymes), food effects, or drug-drug interactions on the metabolite's exposure. smw.ch

Providing critical data for population PK modeling to understand variability in patient populations. tmc.edu

Research Applications and Future Directions

Role in Drug Discovery and Development of Antimuscarinics

DE(isopropyl)desfesoterodine, also known as 5-hydroxymethyl tolterodine (B1663597) (5-HMT), has been central to the development of fesoterodine (B1237170) as a successful prodrug for the treatment of OAB. nih.govresearchgate.net Fesoterodine was designed specifically to deliver 5-HMT systemically, thereby harnessing its potent antimuscarinic activity. nih.gov This prodrug strategy was adopted to overcome the pharmacokinetic variability observed with tolterodine, which is also metabolized to 5-HMT but through a pathway dependent on the genetically polymorphic enzyme CYP2D6. nih.gov

The conversion of fesoterodine to this compound is mediated by ubiquitous nonspecific esterases, a process that is rapid and extensive. nih.govnih.gov This enzymatic conversion is not dependent on an individual's genetic makeup, leading to more consistent and predictable plasma concentrations of the active moiety, 5-HMT, across different patient populations. nih.gov This consistent exposure allows for more reliable dosing and may contribute to a more predictable therapeutic response. nih.gov

Furthermore, the physicochemical properties of this compound have influenced drug design. For instance, its lower lipophilicity compared to tolterodine, as indicated by a lower logD value (0.74 for 5-HMT versus 1.83 for tolterodine), suggests a reduced potential to cross the blood-brain barrier. nih.govurotoday.com This characteristic is desirable in the development of peripherally acting antimuscarinic agents to minimize central nervous system side effects. urotoday.com The development of fesoterodine, therefore, showcases a successful application of a prodrug approach to optimize the delivery and pharmacokinetic profile of a known active metabolite, this compound.

Development of Analytical Reference Standards

The accurate quantification of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, clinical monitoring, and quality control. This necessitates the development of highly pure analytical reference standards. alfa-chemistry.comalfa-chemistry.com Analytical standards serve as a benchmark for confirming the identity and determining the concentration of a substance with high precision and accuracy. alfa-chemistry.com

For a compound like this compound, reference standards are essential for the validation of analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). alfa-chemistry.comnih.gov These validated methods are then used to study the pharmacokinetics of fesoterodine by measuring the plasma concentrations of its active metabolite, 5-HMT, over time. nih.gov

The availability of certified reference materials for this compound ensures that different laboratories can obtain comparable and reliable results, which is fundamental for regulatory submissions and for ensuring the safety and efficacy of the final drug product. alfa-chemistry.comcaymanchem.com The development of these standards involves rigorous purification and characterization to ensure their chemical identity and purity. alfa-chemistry.com

Advanced Computational Chemistry Approaches for Structure-Activity Relationships

While specific computational studies focusing solely on the structure-activity relationship (SAR) of this compound are not extensively detailed in the provided search results, the principles of computational chemistry are highly applicable to understanding its interaction with muscarinic receptors. Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. researchgate.netnih.gov

Advanced computational approaches could be employed to elucidate the key structural features of this compound that are responsible for its high affinity and antagonist activity at muscarinic receptors. researchgate.netuni-bonn.de These methods can help in understanding how modifications to the molecule might affect its potency, selectivity, and pharmacokinetic properties. nih.gov For instance, 3D-QSAR studies could model the interaction of this compound with the binding site of muscarinic receptors, providing insights for the design of new antimuscarinic agents with improved profiles. nih.gov Such computational analyses are integral to modern drug discovery, enabling the rational design of new chemical entities and the optimization of lead compounds. uni-bonn.demdpi.com

The application of these computational tools can accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing, thereby reducing the time and cost associated with the development of new medicines. nih.gov

Implications for Personalized Medicine and Pharmacogenomics

The metabolism of this compound has significant implications for personalized medicine and pharmacogenomics. After its formation from fesoterodine, 5-HMT is further metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, into inactive metabolites. nih.govpfizermedical.com The activity of these enzymes can vary considerably among individuals due to genetic polymorphisms. nih.gov

Individuals can be classified as poor, intermediate, normal, or ultrarapid metabolizers based on their CYP2D6 genotype. nih.govnih.gov Studies have shown that CYP2D6 poor metabolizers exhibit higher exposure (increased Cmax and AUC) to the active metabolite of fesoterodine compared to extensive metabolizers. pfizermedical.com This genetic variability in drug metabolism can influence both the efficacy and the safety of a drug.

Pharmacogenomic testing could potentially be used to predict an individual's response to fesoterodine by determining their CYP2D6 metabolizer status. nih.govnih.gov This information could guide clinicians in optimizing the dosage for a particular patient to maximize therapeutic benefit while minimizing the risk of adverse effects. Although one pilot study with a limited sample size did not find a significant association between CYP2D6 metabolizer status and the effectiveness or adverse events of fesoterodine, the field of pharmacogenetics holds promise for tailoring drug therapy to an individual's genetic makeup. nih.gov

Table 1: Influence of CYP2D6 Metabolizer Status on 5-HMT Pharmacokinetics

Metabolizer Status Change in Cmax of 5-HMT Change in AUC of 5-HMT
Poor Metabolizers (PM) vs. Extensive Metabolizers (EM) 1.7-fold increase 2-fold increase
Poor/Intermediate Metabolizers (PMs/IMs) vs. Normal Metabolizers (NMs) 1.4-fold higher 1.5-fold higher
Normal Metabolizers (NMs) vs. Ultrarapid Metabolizers (UMs) 1.3-fold higher 1.7-fold higher

Data sourced from clinical pharmacology information and investigational studies. pfizermedical.com

Future Research on Novel De-isopropylation Pathways

The metabolism of this compound involves several pathways, including the formation of carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolites. pfizermedical.com While the major metabolic routes involving CYP2D6 and CYP3A4 have been identified, future research could explore other potential metabolic pathways, including novel de-isopropylation mechanisms.

The N-desisopropyl metabolite is a known product of 5-HMT metabolism. pfizermedical.com Understanding the specific enzymes and mechanisms involved in this de-isopropylation step could provide a more complete picture of the drug's disposition. Future research could investigate the potential role of other CYP enzymes or non-CYP-mediated pathways in the de-isopropylation of this compound.

A deeper understanding of these metabolic pathways could have implications for predicting drug-drug interactions and for understanding interindividual variability in drug response that is not explained by CYP2D6 or CYP3A4 polymorphisms alone.

Exploration of this compound in Other Physiological Systems (e.g., neurological, cardiovascular, gastrointestinal, immune)

While the primary therapeutic action of this compound is on the muscarinic receptors of the urinary bladder, its potential effects on other physiological systems are an area for further exploration. drugbank.com Muscarinic receptors are widely distributed throughout the body, and their modulation can have effects on various organ systems.

Neurological System: Although this compound has lower lipophilicity, suggesting reduced central nervous system penetration, its effects on the brain are not fully elucidated. urotoday.com One study has suggested that fesoterodine may normalize brain function in OAB patients with central nervous system lesions. nih.gov Further research is needed to understand the direct effects of this compound on neuronal signaling and its potential therapeutic or adverse effects within the CNS. nih.gov

Cardiovascular System: Antimuscarinic agents can potentially affect heart rate and other cardiovascular parameters. Investigating the specific effects of this compound on cardiovascular function would be important for a comprehensive safety assessment, especially in patients with pre-existing cardiovascular conditions. mdpi.com

Gastrointestinal System: Muscarinic receptors play a key role in regulating gastrointestinal motility and secretion. While common side effects of antimuscarinics include dry mouth and constipation, a more detailed investigation into the effects of this compound on the gastrointestinal tract could reveal more subtle influences on gut physiology. nih.govnih.gov

Immune System: The influence of this compound on the immune system is largely unknown. Some studies have suggested that structurally related compounds might have immunomodulatory properties. nih.gov Future research could explore whether this compound interacts with immune cells or inflammatory pathways. nih.gov

Q & A

Basic Research Questions

Q. What are the established analytical methods for characterizing DE(isopropyl)desfesoterodine’s purity and structural identity in preclinical studies?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for stereochemical elucidation . High-performance liquid chromatography (HPLC) with UV/vis detection under gradient elution conditions is recommended for purity assessment, with validation parameters (e.g., LOD, LOQ) aligned with ICH guidelines . For novel derivatives, compare spectral data with reference standards from databases like ChemSpider or ChEMBL .

Q. How should researchers design initial pharmacokinetic (PK) studies for this compound in animal models?

  • Methodology : Apply the PICOT framework:

  • Population : Rodent models (e.g., Sprague-Dawley rats) with controlled age/weight ranges.
  • Intervention : Single-dose oral administration at therapeutic equivalents.
  • Comparison : Plasma concentration profiles vs. parent compound (desfesoterodine).
  • Outcome : Bioavailability (AUC₀–∞), Cₘₐₓ, and half-life (t½).
  • Timing : Serial blood sampling over 24–48 hours post-dose . Validate assays using LC-MS/MS with deuterated internal standards to minimize matrix effects .

Q. What experimental protocols are critical for assessing this compound’s in vitro receptor binding affinity?

  • Methodology : Conduct competitive radioligand binding assays using human muscarinic (M3) receptor membranes. Use [³H]-N-methylscopolamine as a tracer and atropine as a positive control. Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) and validate with triplicate runs to ensure reproducibility . Report Ki values using Cheng-Prusoff equations to account for ligand concentration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s metabolic stability data across hepatic microsomal models (e.g., human vs. rat)?

  • Methodology : Perform cross-species metabolic profiling using LC-HRMS to identify species-specific Phase I/II metabolites. Compare intrinsic clearance (CLᵢₙₜ) values normalized to microsomal protein content. If disparities persist, investigate cytochrome P450 isoform contributions (e.g., CYP3A4 vs. CYP2D6) using isoform-selective inhibitors or recombinant enzymes . Adjust in vitro-in vivo extrapolation (IVIVE) models to account for interspecies variability .

Q. What strategies optimize this compound’s formulation to enhance oral bioavailability while maintaining chemical stability?

  • Methodology : Conduct preformulation studies to assess pH-dependent solubility (e.g., shake-flask method) and compatibility with excipients (e.g., surfactants, polymers). Use differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to detect polymorphic transitions. For bioavailability enhancement, consider lipid-based nanoemulsions or solid dispersion techniques, with stability testing under ICH accelerated conditions (40°C/75% RH) .

Q. How should researchers address conflicting in vivo efficacy data for this compound in bladder dysfunction models?

  • Methodology : Perform a systematic review of experimental variables (e.g., animal strain, disease induction method, dosing regimen). Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity. If inconsistency persists, conduct a blinded, multicenter validation study with standardized protocols (e.g., cystometric measurements in conscious rats) and predefined statistical endpoints (e.g., voiding frequency, pressure thresholds) .

Q. What advanced techniques are recommended for identifying this compound-related impurities in scaled-up synthesis?

  • Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) for non-UV-active impurities. Use preparative HPLC to isolate impurities (>0.1% threshold) and characterize structures via tandem MS/MS and 2D NMR (e.g., HSQC, HMBC) . Cross-reference synthetic byproducts (e.g., diisopropylamine derivatives) with toxicity databases .

Methodological Frameworks

  • For Feasibility Checks : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure this compound’s metabolic studies are ethically justified by prior evidence of low hepatotoxicity .
  • For Data Contradiction Analysis : Follow a tiered approach: (1) Replicate experiments with independent batches; (2) Validate analytical methods per ICH Q2(R1); (3) Use Bayesian statistics to model uncertainty in conflicting datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DE(isopropyl)desfesoterodine
Reactant of Route 2
DE(isopropyl)desfesoterodine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.